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Compound of Interest

Compound Name: 4,4-Dimethyl-3-oxo-pentanal

Cat. No.: B1293862 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 4,4-
dimethyl-3-oxo-pentanal, a bifunctional organic compound of interest to researchers in

organic synthesis and drug development. Due to the absence of publicly available experimental

spectra for this specific molecule, this document presents predicted data based on established

spectroscopic principles and analysis of analogous structures. It also outlines standard

experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data
The spectroscopic characteristics of 4,4-dimethyl-3-oxo-pentanal are dictated by its key

functional groups: a ketone, an aldehyde, and a sterically demanding tert-butyl group. The

following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.7 Triplet (t) 1H
Aldehyde proton (-

CHO)

~2.8 Triplet (t) 2H
Methylene protons (-

CH₂-)

~1.2 Singlet (s) 9H
tert-Butyl protons (-

C(CH₃)₃)

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Type Assignment

~212 Carbonyl Ketone (C=O)

~200 Carbonyl Aldehyde (CHO)

~45 Quaternary -C(CH₃)₃

~38 Methylene -CH₂-

~26 Methyl -C(CH₃)₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (tert-butyl)

~2830, ~2730 Medium C-H stretch (aldehyde)

~1725 Strong C=O stretch (ketone)

~1710 Strong C=O stretch (aldehyde)

~1470 Medium C-H bend (tert-butyl)
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Sample preparation: Neat liquid film

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Proposed Fragment

128 Moderate [M]⁺ (Molecular Ion)

99 Moderate [M - CHO]⁺

71 Strong [M - C(CH₃)₃]⁺

57 Very Strong [C(CH₃)₃]⁺ (tert-butyl cation)

29 Moderate [CHO]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like 4,4-dimethyl-3-oxo-pentanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

an internal standard, such as tetramethylsilane (TMS), if required.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio. A standard pulse program is typically used.[1]

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.
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Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat compound between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final

spectrum. The typical spectral range is 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).[3]

Ionization: Utilize Electron Ionization (EI) at a standard energy (typically 70 eV) to generate

the molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum.[4]

Visualizations
The following diagrams illustrate the structure of 4,4-dimethyl-3-oxo-pentanal with its

predicted NMR assignments and a typical workflow for spectroscopic analysis.
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Caption: Molecular structure of 4,4-dimethyl-3-oxo-pentanal with predicted ¹H and ¹³C NMR

chemical shifts.
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Caption: A typical experimental workflow for the spectroscopic analysis of a synthesized

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 4,4-Dimethyl-3-oxo-pentanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293862#4-4-dimethyl-3-oxo-pentanal-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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